tert-Butyl iodide

Vue d'ensemble

Description

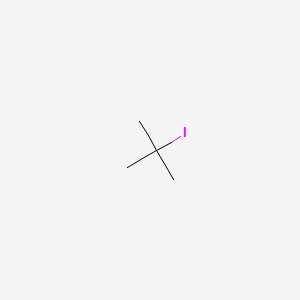

Tert-Butyl iodide, also known as 2-iodo-2-methylpropane, is an organic compound with the molecular formula C4H9I . It is an electron-rich aryl iodide that participates in various chemical reactions .

Synthesis Analysis

Tert-Butyl iodide can be synthesized through the N-alkylation of Pyrazole Reaction in Ionic Liquid . Another method involves the synthesis of 1-tert-butyl-3-propylimidazolium iodide, a molecule not documented in existing literature .Molecular Structure Analysis

The molecular structure of tert-Butyl iodide includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 13 bond(s), including 4 non-H bond(s) .Chemical Reactions Analysis

Tert-Butyl iodide undergoes various chemical reactions. For instance, it participates in the Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene . It also undergoes solvolysis, a reaction that is highly dipolar and involves strong hydrogen bond acids and strong hydrogen bond bases .Physical And Chemical Properties Analysis

Tert-Butyl iodide has a boiling point of 373.2 K . It has a molar volume of 113.4±3.0 cm^3 and a molar refractivity of 33.5±0.3 cm^3 . The enthalpy of vaporization is 35.41 ± 0.06 kJ/mol .Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl iodide: is widely used as a reagent in organic synthesis . It serves as an alkylating agent due to its ability to donate the tert-butyl group to other molecules. This property is particularly useful in the synthesis of larger, more complex organic compounds. Its reactivity with nucleophiles makes it a valuable compound for introducing tert-butyl groups in target molecules.

Pharmaceutical Intermediates

In the pharmaceutical industry, tert-Butyl iodide is utilized as an intermediate in the synthesis of various drugs . It is involved in the production of active pharmaceutical ingredients (APIs) where the tert-butyl group plays a crucial role in the pharmacological activity of the final drug product.

Atomic Layer Deposition (ALD)

tert-Butyl iodide: has been employed as a surfactant in the atomic layer deposition of HfO2 dielectric thin films . Its role in improving film conformality, quality, and reducing leakage current is significant in the production of high-performance electronic devices. The compound aids in the elimination reactions during the ALD process, leading to better film properties.

Dynamic Random Access Memory (DRAM)

In the context of DRAM technology, tert-Butyl iodide contributes to the enhancement of capacitor performance . It is used to improve the dielectric properties of materials, which is critical for achieving high capacitance and low leakage current in DRAM capacitors.

Surface Chemistry

The compound’s ability to participate in ligand exchanges makes it a useful agent in surface chemistry applications . It can effectively remove carbon-containing ligands from surfaces, which is beneficial in various nanotechnology and materials science research areas.

Nanoelectronics

tert-Butyl iodide: plays a role in the development of nanoelectronic devices . Its application in the deposition of thin films with improved electrical properties is crucial for the miniaturization and enhancement of electronic components.

Environmental Chemistry

In environmental chemistry, tert-Butyl iodide is studied for its degradation behavior. Research on its reductive dehalogenation provides insights into the environmental fate of such compounds and their potential impact on ecosystems .

Mécanisme D'action

Target of Action

Tert-Butyl iodide, also known as 2-Iodo-2-methylpropane, primarily targets the alkyl halides in organic chemistry . It is a notable compound in facilitating transition-metal-free cross-coupling reactions .

Mode of Action

The mode of action of tert-Butyl iodide involves a two-step mechanism. The first step is the ionization of the alkyl halide, which is the rate-determining step. This ionization forms a carbocation, a high-energy intermediate . In the second step, this carbocation bonds immediately to nearby nucleophiles . The steric crowding of the tert-Butyl iodide molecule is a significant factor in its mode of action, as it influences the backside attack of the nucleophile .

Biochemical Pathways

Tert-Butyl iodide affects the biochemical pathways involving the reaction of alkyl halides. It plays a significant role in the S_N1 and S_N2 reactions, which are fundamental types of nucleophilic substitution . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications in chemical transformations, biosynthetic and biodegradation pathways .

Pharmacokinetics

The molecular weight of tert-butyl iodide is 1840187 , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of tert-Butyl iodide is the formation of highly stable perovskites with good performances . It can be used as an A-site cation that can be combined with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and tert-butylammonium lead iodide perovskites .

Action Environment

The action of tert-Butyl iodide can be influenced by environmental factors. For instance, the relative leaving group ability of iodide is better than that of bromide, but steric crowding is more important as the nucleophile will attack the back lobe of the carbon atom . Therefore, the environment’s steric conditions can significantly impact the action, efficacy, and stability of tert-Butyl iodide.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-iodo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGGPYSFTXVERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060328 | |

| Record name | Propane, 2-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl iodide | |

CAS RN |

558-17-8 | |

| Record name | 2-Iodo-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-iodo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5HY19G10P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tert-butyl iodide?

A1: tert-Butyl iodide has the molecular formula (CH3)3CI and a molecular weight of 184.04 g/mol.

Q2: Is there any spectroscopic data available for tert-butyl iodide?

A: Yes, research has explored the vibrational overtone spectra of tert-butyl iodide in the Δν(CH) = 2-6 region. [] This type of spectroscopy provides information about the CH stretching vibrations within the molecule. Other studies have utilized 1H and 13C nuclear magnetic resonance spectrometry to analyze the molecular motion of tert-butyl iodide in liquid and solid phases. []

Q3: How does the stability of tert-butyl iodide vary under different conditions?

A: tert-Butyl iodide is known to undergo thermal and photochemical reactions. Studies have investigated its behavior on rutile TiO2(110) surfaces, where both nondissociative adsorption and desorption were observed during thermal processes. [] UV light exposure leads to photochemistry, with differences in behavior observed for submonolayer and multilayer coverages. Ejection of tert-butyl iodide and isobutene dominates during submonolayer photolysis at 100 K. []

Q4: Can tert-butyl iodide be used as a reagent in organic synthesis?

A: Yes, tert-butyl iodide can act as a source of anhydrous HI in organic reactions. For example, it mediates the reductive Fischer indolization of N-aryl conjugated hydrazones, where the generated HI serves as both a Brønsted acid and a reducing agent. [, ] This method provides access to a variety of indole derivatives, including biologically active compounds.

Q5: Are there other synthetic applications of tert-butyl iodide?

A: Research has demonstrated the use of tert-butyl iodide as a growth activator and inhibitor in the atomic layer deposition (ALD) of low-resistivity titanium nitride (TiN) films. [] The compound's ability to participate in elimination reactions, forming 2-methylpropene and hydrogen iodide, plays a key role in enhancing film quality and conformality. []

Q6: Have computational methods been applied to study tert-butyl iodide?

A: Yes, density functional theory (DFT) calculations have been used to investigate the dissociative and molecular adsorption of tert-butyl iodide on Pt(111) surfaces. [] This type of study helps understand the energetics and bonding interactions involved in surface reactions.

Q7: How does the structure of tert-butyl iodide influence its reactivity?

A: The bulky tert-butyl group introduces significant steric hindrance, affecting the compound's reactivity. For example, in reactions with potassium atoms, the iodine end of the tert-butyl iodide molecule is significantly more reactive than the tert-butyl end. [] Additionally, studies on the reaction of nitrobenzene radical anion sodium salt with various alkyl iodides, including tert-butyl iodide, highlight the impact of steric factors on product distribution. []

Q8: How can the stability of tert-butyl iodide be improved for specific applications?

A: While specific formulation strategies for tert-butyl iodide aren't extensively discussed in the provided research, its use in ALD processes suggests that handling under inert atmosphere and controlled temperature conditions is crucial to prevent unwanted reactions and maintain its purity. [, ]

Q9: Are there any specific safety concerns associated with tert-butyl iodide?

A9: While the provided research does not delve into specific SHE regulations, tert-butyl iodide, like many alkyl halides, should be handled with caution. It's crucial to consult relevant safety data sheets and follow appropriate laboratory practices for handling, storage, and disposal.

Q10: Which analytical techniques are used to study tert-butyl iodide?

A: Various analytical techniques are employed to characterize and quantify tert-butyl iodide. Spectroscopic methods like vibrational overtone spectroscopy [] and NMR [, ] provide information about its structure and dynamics. Mass spectrometry is valuable for studying reaction mechanisms and identifying intermediates, as seen in its use for analyzing radical chain reactions involving tert-butyl iodide. [] Other techniques, such as gas chromatography, are likely employed for separation and quantification purposes, although not explicitly mentioned in the provided research.

- Mechanistic Probe: Its use in studying SN1 and SN2 reaction mechanisms [, , ] provides valuable insights into how reactions proceed in different solvents and under different conditions.

- Building Block: Its application in synthesizing perfluoro-tert-butyl iodide [] showcases its potential as a precursor for more complex fluorinated compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)

![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)

![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)